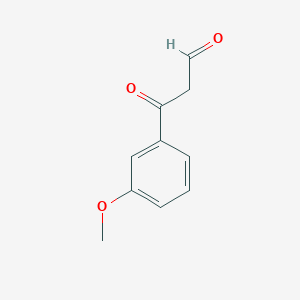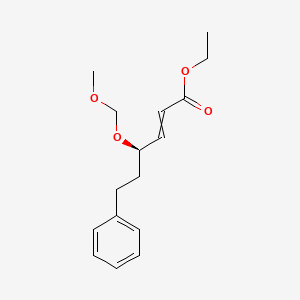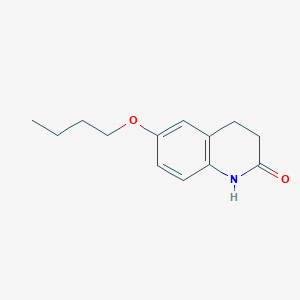
Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in the production of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine derivatives typically involves the cyclization of amino alcohols with aldehydes or ketones. For the specific compound , the synthesis might involve the following steps:
Starting Materials: 3,4-dimethylphenylamine, 4-methylbenzaldehyde, and phenylacetaldehyde.
Cyclization Reaction: The amino group of 3,4-dimethylphenylamine reacts with the carbonyl group of 4-methylbenzaldehyde to form an imine intermediate.
Formation of Oxazolidine Ring: The imine intermediate undergoes intramolecular cyclization with phenylacetaldehyde to form the oxazolidine ring.
Industrial Production Methods
Industrial production of oxazolidine derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolidines can lead to the formation of oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Wissenschaftliche Forschungsanwendungen
Oxazolidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as chiral auxiliaries and ligands in asymmetric synthesis.
Biology: Studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Investigated for their antimicrobial and anticancer properties.
Industry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of oxazolidine derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition or activation of biological pathways, resulting in various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Structurally similar but contain a carbonyl group.
Amino Alcohols: Can be derived from the reduction of oxazolidines.
Imidazolidines: Five-membered rings containing nitrogen but with different substitution patterns.
Uniqueness
The compound “Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-” is unique due to its specific chiral centers and substitution pattern, which can result in distinct chemical and biological properties compared to other oxazolidine derivatives.
Eigenschaften
CAS-Nummer |
653600-78-3 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
(2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1 |
InChI-Schlüssel |
PMCXNOIHCLVZPH-WBAXXEDZSA-N |
Isomerische SMILES |
C[C@H]1[C@H](O[C@H](N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
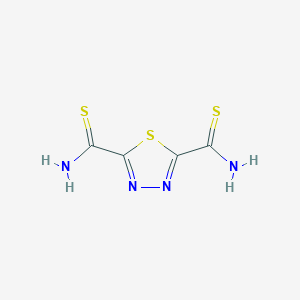
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
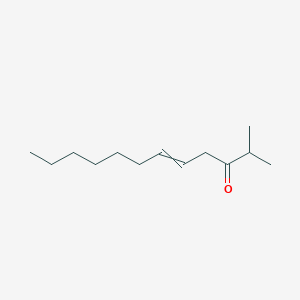
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
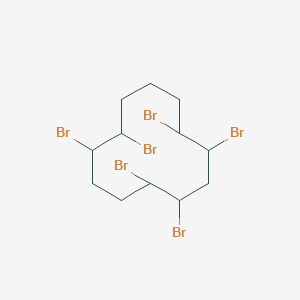

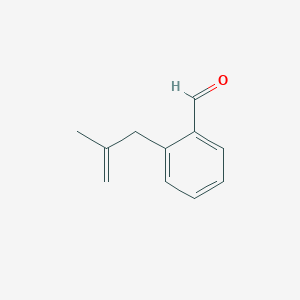
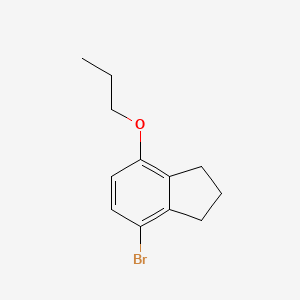
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
